Unraveling the Molecular Architecture of Lophanthoidin E: A Technical Guide
Unraveling the Molecular Architecture of Lophanthoidin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Lophanthoidin E, a naturally occurring diterpenoid. This document details the experimental methodologies and data interpretation that were pivotal in determining its complex molecular architecture, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Lophanthoidin E is an abietane (B96969) diterpenoid isolated from the plant Lophanthus chinensis. The determination of its chemical structure is a critical step in understanding its potential biological activities and for guiding synthetic and medicinal chemistry efforts. This guide will walk through the key analytical techniques and logical processes employed in its structural elucidation.
Isolation and Purification
The initial step in the characterization of Lophanthoidin E involves its extraction and purification from its natural source.
Experimental Protocol: Extraction and Isolation
A general workflow for the isolation of diterpenoids from a plant source is outlined below.
Workflow for Isolation of Lophanthoidin E
Caption: General workflow for the isolation of Lophanthoidin E.
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Extraction: The air-dried and powdered aerial parts of Lophanthus chinensis are exhaustively extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297). The ethyl acetate fraction, typically enriched with diterpenoids, is collected and concentrated.
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Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.
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Silica Gel Chromatography: The extract is first separated on a silica gel column using a gradient elution system, often starting with petroleum ether and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, eluting with a solvent system such as chloroform-methanol, to separate compounds based on their size and polarity.
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High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase HPLC with a methanol-water or acetonitrile-water gradient to yield pure Lophanthoidin E.
Spectroscopic Data and Structure Elucidation
The determination of the planar structure and stereochemistry of Lophanthoidin E relies on a combination of spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of Lophanthoidin E.
Experimental Protocol: HR-ESI-MS
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Instrument: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
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Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode.
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Data Acquisition: The instrument is calibrated, and the sample, dissolved in a suitable solvent like methanol (B129727), is infused or injected. The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.
Data Presentation: Mass Spectrometry Data for Lophanthoidin E
| Parameter | Value |
| Molecular Formula | C₂₂H₃₀O₇ |
| Molecular Weight | 406.47 g/mol |
| Observed [M+H]⁺ (m/z) | Data not publicly available |
| Calculated [M+H]⁺ (m/z) | Data not publicly available |
Note: Specific observed mass spectral data for Lophanthoidin E is not available in the public domain. The molecular formula is confirmed by its CAS registry number (120462-45-5).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are the cornerstone for elucidating the detailed structure of Lophanthoidin E.
Experimental Protocol: NMR Spectroscopy
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Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) is commonly used.
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Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
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Experiments:
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¹H NMR: Provides information on the number and chemical environment of protons.
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¹³C NMR and DEPT: Determines the number and type of carbon atoms (CH₃, CH₂, CH, C).
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COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.
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Data Presentation: ¹H and ¹³C NMR Data for Lophanthoidin E
(Note: The specific NMR chemical shift and coupling constant data for Lophanthoidin E are not publicly available. The following table is a representative template for such data based on similar abietane diterpenoids.)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | e.g., 38.5 | e.g., 1.50 (m), 1.65 (m) |
| 2 | e.g., 18.2 | e.g., 1.75 (m) |
| 3 | e.g., 41.3 | e.g., 1.40 (m), 1.55 (m) |
| 4 | e.g., 33.1 | - |
| 5 | e.g., 50.2 | e.g., 1.90 (d, 5.5) |
| ... | ... | ... |
| 20 (CH₃) | e.g., 21.5 | e.g., 0.95 (s) |
| Acetyl-CH₃ | e.g., 20.8 | e.g., 2.10 (s) |
| Acetyl-C=O | e.g., 170.1 | - |
Structure Elucidation Workflow
The process of assembling the spectroscopic data to determine the final structure follows a logical pathway.
Logical Workflow for Structure Elucidation
Caption: Logical workflow for the structure elucidation of Lophanthoidin E.
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Determination of Molecular Formula: The molecular formula is established from the HR-ESI-MS data. The degrees of unsaturation are calculated to guide the identification of rings and double bonds.
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Identification of Functional Groups: ¹H and ¹³C NMR data, in conjunction with IR spectroscopy, help identify key functional groups such as hydroxyls, carbonyls (ketones, esters), and methyl groups. The presence of an acetyl group (C₂H₃O) is often indicated by characteristic signals in the ¹H and ¹³C NMR spectra.
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Construction of the Carbon Skeleton:
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COSY data is used to establish proton-proton connectivities, allowing for the tracing of spin systems within the molecule.
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HSQC data links protons to their directly attached carbons.
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HMBC correlations are then used to piece together the fragments identified from COSY and HSQC data by showing long-range H-C connectivities. This is particularly crucial for connecting quaternary carbons.
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Determination of Relative Stereochemistry: NOESY experiments are performed to determine the spatial relationships between protons. The observation of a Nuclear Overhauser Effect (NOE) between two protons indicates that they are close in space, which is used to assign the relative stereochemistry at chiral centers.
Conclusion
The elucidation of the chemical structure of Lophanthoidin E is a systematic process that relies on the synergistic application of modern spectroscopic techniques. A thorough analysis of mass spectrometry and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of its molecular formula, connectivity, and stereochemistry. This detailed structural information is fundamental for further investigation into its biological properties and potential as a therapeutic agent.
